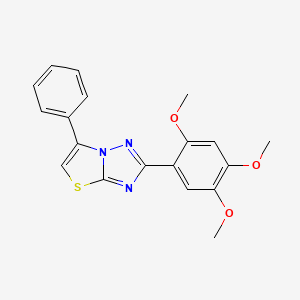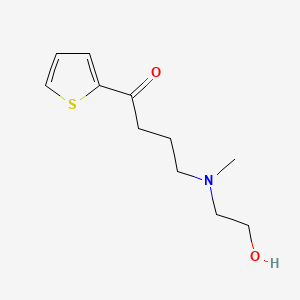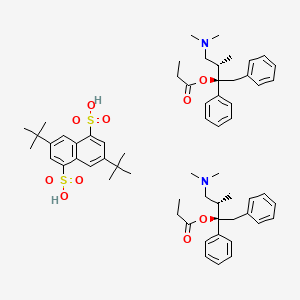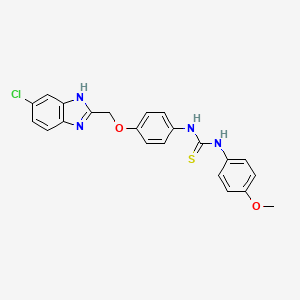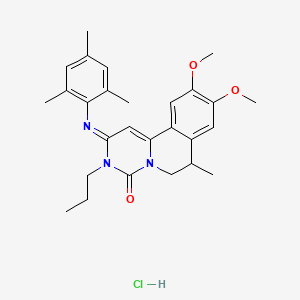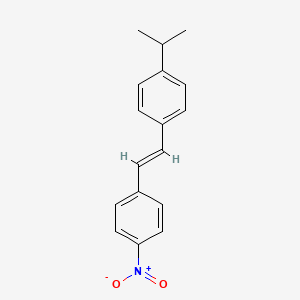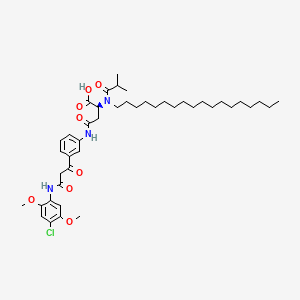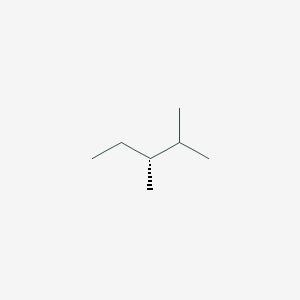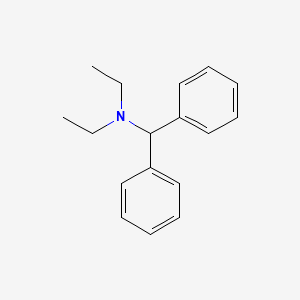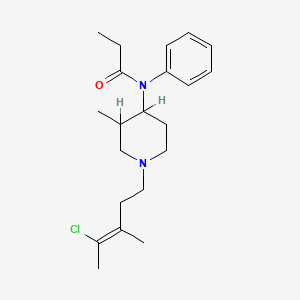
N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide is a synthetic organic compound It is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a chlorinated pentenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps:
Formation of the Piperidine Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pentenyl Chain: The chlorinated pentenyl chain can be introduced via alkylation reactions using suitable alkyl halides.
Attachment of the Phenyl Group: This can be achieved through nucleophilic substitution reactions.
Final Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the piperidine ring.
Reduction: Reduction reactions could target the double bond in the pentenyl chain or the carbonyl group in the amide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl ring or the chlorinated pentenyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ could be used.
Substitution: Reagents such as halides, Grignard reagents, or organolithium compounds are common.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide could have various applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor interactions or enzyme inhibition.
Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Use as a precursor in the manufacture of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-Chloro-3-methyl-3-pentenyl)-4-piperidinyl)-N-phenylacetamide
- N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylbutanamide
Uniqueness
The uniqueness of N-(1-(4-Chloro-3-methyl-3-pentenyl)-3-methyl-4-piperidinyl)-N-phenylpropanamide lies in its specific structural features, such as the combination of the chlorinated pentenyl chain and the piperidine ring, which may confer unique chemical and biological properties.
Properties
CAS No. |
155125-72-7 |
|---|---|
Molecular Formula |
C21H31ClN2O |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
N-[1-[(Z)-4-chloro-3-methylpent-3-enyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H31ClN2O/c1-5-21(25)24(19-9-7-6-8-10-19)20-12-14-23(15-17(20)3)13-11-16(2)18(4)22/h6-10,17,20H,5,11-15H2,1-4H3/b18-16- |
InChI Key |
DAUUSDZVHHGBMF-VLGSPTGOSA-N |
Isomeric SMILES |
CCC(=O)N(C1CCN(CC1C)CC/C(=C(/C)\Cl)/C)C2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC(=C(C)Cl)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


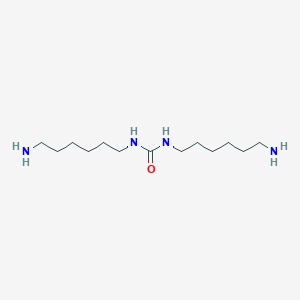
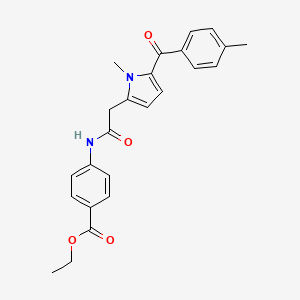
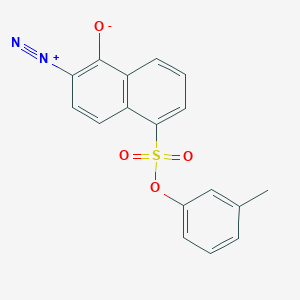
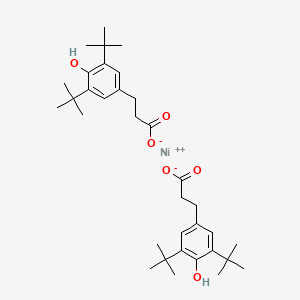
![(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;hydrate](/img/structure/B15186362.png)
